molecular formula C13H11FN2O B267792 N-(4-fluorobenzyl)nicotinamide

N-(4-fluorobenzyl)nicotinamide

Cat. No.: B267792
M. Wt: 230.24 g/mol
InChI Key: VBKLNLNPAJFRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorobenzyl)nicotinamide is a nicotinamide derivative characterized by a pyridine-3-carboxamide backbone substituted with a 4-fluorobenzyl group. This compound is synthesized via coupling reactions involving nicotinic acid derivatives and 4-fluoroaniline or brominated intermediates, as demonstrated in Schemes 1–4 of the cited studies . Key structural features include a fluorine atom at the para position of the benzyl group, which enhances electronic effects and influences binding interactions in biological systems. Spectroscopic data, such as ¹³C NMR (δ 161.88, JC–F = 243.5 Hz), confirm the presence of the fluorinated aromatic ring .

Properties

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H11FN2O/c14-12-5-3-10(4-6-12)8-16-13(17)11-2-1-7-15-9-11/h1-7,9H,8H2,(H,16,17)

InChI Key

VBKLNLNPAJFRBR-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCC2=CC=C(C=C2)F

solubility

34.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural analogs of N-(4-fluorobenzyl)nicotinamide, highlighting differences in substituents, molecular weights, and functional properties:

Compound Name Substituent(s) Molecular Weight (g/mol) ESI-MS [M+H]⁺ HPLC Purity (%) Key Findings Reference
This compound 4-Fluorobenzyl 260.26 N/A N/A Base structure; antiviral lead
6-(4-Triazolylbenzylthio)-N-(4-FP)nicotinamide (36) 4-(1H-1,2,4-Triazol-1-yl)benzylthio 405.3 406.1 85.3 Moderate purity; triazole enhances polarity
6-(2-Fluoro-3-methylbenzylthio)-N-(4-FP)nicotinamide (42) 2-Fluoro-3-methylbenzylthio 370.8 371.1 83.5 Lower MW; steric hindrance from methyl
6-(3,4-Dichlorobenzylthio)-N-(4-FP)nicotinamide (43) 3,4-Dichlorobenzylthio 407.3 408.1 N/A Higher MW; Cl groups increase lipophilicity
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide 4-Methoxyphenyl, furan-2-carboxamide 352.35 N/A N/A Improved antiviral activity vs. fluoxetine
N-(4-Fluorobenzyl)-6-[(4-FB)amino]-dihydropyridine-3-carboxamide (37) Dual 4-fluorobenzyl, dihydropyridine 397.41 398.1671 100 Side product; altered ring stability

Structural and Functional Insights

  • Substituent Effects : The introduction of sulfur-containing groups (e.g., benzylthio in compounds 36, 42, 43) increases molecular weight and alters polarity. Triazole (36) and dichloro (43) substituents enhance binding to hydrophobic targets, while methyl groups (42) introduce steric effects .
  • Antiviral Modifications : Replacement of the nicotinamide backbone with a furan-2-carboxamide (as in ) resulted in a 352.35 g/mol analog with enhanced efficacy against enteroviruses, demonstrating the flexibility of the core structure .
  • Synthetic Byproducts : Compound 37 () highlights the sensitivity of synthesis pathways; the dihydropyridine ring in this side product may confer distinct redox properties compared to the parent compound .

Pharmacological and Physicochemical Properties

  • Lipophilicity : Chlorine and trifluoromethyl groups (e.g., in ) significantly increase logP values, impacting membrane permeability .
  • Purity Challenges : HPLC data for compounds 36 (85.3%) and 42 (83.5%) indicate that bulkier substituents may complicate purification, affecting scalability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.